(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride
Description
(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of hydroxyl and carboxamide groups, along with the hydrochloride salt form, contributes to its distinct chemical behavior.
Properties
IUPAC Name |
(2R,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)7(11)6-3-5(10)4-8-6;/h5-6,8,10H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPLPBTCGIFRP-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1C[C@H](CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and suitable reagents for introducing the hydroxyl and carboxamide groups.
Reaction Conditions: The reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in modulating specific biological pathways or as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, modulate enzyme activity, or influence signal transduction pathways. The exact mechanism depends on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride include:
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate: Known for its role as a metabotropic glutamate receptor agonist.
(2R,4R)-1-(2-Hydroxymethyl-1,3-dioxolan-4-yl)thymine: Studied for its anti-HIV activity.
Pyrrolidine derivatives: Various pyrrolidine-based compounds are used in drug discovery and development.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride, commonly referred to as DMHP, is a compound characterized by its unique pyrrolidine structure and the presence of hydroxyl and carboxamide functional groups. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- IUPAC Name : this compound
- Molecular Formula : C7H15ClN2O
- CAS Number : 1845796-83-9
The biological activity of DMHP is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as a modulator of various enzymatic activities and receptor interactions. The compound's hydroxyl and carboxamide groups play crucial roles in these interactions, influencing signal transduction pathways and cellular responses.
1. Antimicrobial Activity
Research has shown that DMHP exhibits antimicrobial properties against a range of pathogenic microorganisms. A study evaluating the compound's efficacy against various bacterial strains demonstrated significant inhibition of growth, suggesting its potential use as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
2. Antioxidant Properties
DMHP has also been investigated for its antioxidant capabilities. In vitro assays showed that the compound effectively scavenges free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity was quantified using the DPPH assay, yielding an IC50 value indicative of its potency.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective potential of DMHP in models of neurodegenerative diseases. The compound demonstrated the ability to reduce neuronal cell death induced by oxidative stress, possibly through the modulation of apoptotic pathways.
Case Study 1: Antibacterial Efficacy
A study conducted by Khattak et al. (2018) evaluated the antibacterial effects of several isolated compounds, including DMHP. The results indicated that DMHP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Neuroprotection in Animal Models
In a preclinical study published in 2021, DMHP was administered to mice subjected to oxidative stress conditions mimicking neurodegeneration. The findings revealed that DMHP treatment led to a marked decrease in markers of oxidative damage and improved behavioral outcomes in cognitive tests.
Q & A
Q. What are the established synthetic routes for (2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride?
The synthesis typically involves stereoselective strategies to achieve the (2R,4R) configuration. A common approach includes:
- Chiral Precursor Utilization : Starting with a protected pyrrolidine scaffold (e.g., di-tert-butyl esters) to control stereochemistry.
- Hydroxylation and Functionalization : Introduction of the hydroxyl group via Sharpless dihydroxylation or enzymatic resolution, followed by carboxamide formation using dimethylamine.
- Hydrochloride Salt Formation : Acidification with HCl to precipitate the hydrochloride form .
Q. Example Synthesis Workflow
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Di-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | Chiral backbone protection | 85 |
| 2 | DMT-MM, dimethylamine in THF | Carboxamide formation | 78 |
| 3 | 4M HCl in dioxane | Deprotection and salt formation | 92 |
Q. How is the compound characterized for purity and structural integrity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups.
- HPLC with Chiral Columns : To resolve enantiomeric impurities (e.g., using Chiralpak IA/IB with hexane:isopropanol mobile phase).
- Mass Spectrometry (HRMS) : For molecular weight validation (±1 ppm accuracy).
- X-ray Crystallography : To resolve ambiguities in stereochemical assignments .
Q. What preliminary biological activities have been reported for similar pyrrolidine derivatives?
Related compounds exhibit:
- Enzyme Inhibition : Binding to serine hydrolases or proteases via hydrogen bonding with the hydroxyl group.
- Receptor Modulation : Interaction with GPCRs due to the carboxamide’s hydrogen-bonding capacity.
- In Vitro Assays : IC values in the micromolar range for kinase inhibition (e.g., JNK3 inhibition at 2.4 µM) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired stereoisomers.
- Diastereomeric Crystallization : Introduce a chiral auxiliary (e.g., L-tartaric acid) to separate diastereomers.
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for stereocontrolled hydrogenation .
Q. What structure-activity relationships (SAR) are critical for modifying this compound?
Key modifications and effects:
- Hydroxyl Group Replacement : Substitution with fluorine (as in ) reduces metabolic instability but may alter target selectivity.
- Carboxamide N-Alkylation : Increasing steric bulk (e.g., ethyl instead of methyl) enhances membrane permeability.
- Pyrrolidine Ring Rigidity : Conformational constraints via spirocyclic derivatives improve binding affinity .
Q. What advanced analytical methods resolve data contradictions in stereochemical assignments?
- 2D NOESY NMR : Correlates spatial proximity of protons to distinguish (2R,4R) from (2S,4S) configurations.
- Circular Dichroism (CD) : Detects Cotton effects from chiral centers (e.g., peak at 220 nm for R-configuration).
- Residual Solvent Analysis (GC-MS) : Identifies impurities from synthetic intermediates (e.g., residual THF) .
Q. How can degradation products be identified and mitigated during storage?
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days.
- LC-MS/MS Analysis : Monitor hydrolytic cleavage (e.g., loss of dimethylcarboxamide) or oxidation (hydroxyl to ketone).
- Stabilization Strategies : Store under inert gas (N) at -20°C in amber vials .
Q. What regulatory guidelines apply to preclinical studies using this compound?
- ICH Q3A/B : Limits for impurities (≤0.15% for unidentified impurities).
- GLP Compliance : Validate analytical methods per FDA 21 CFR Part 58.
- Safety Testing : Acute toxicity profiling in rodent models (LD determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
